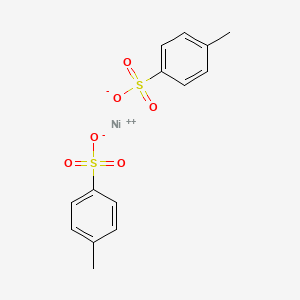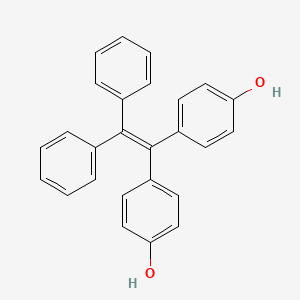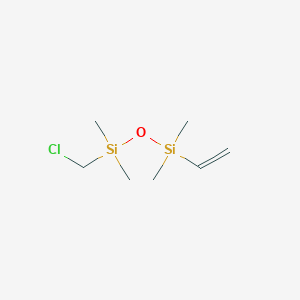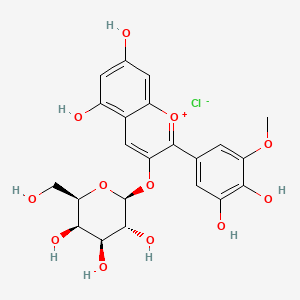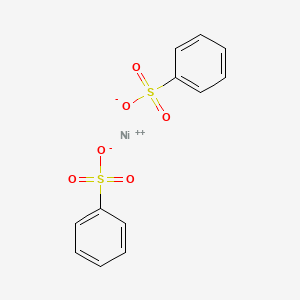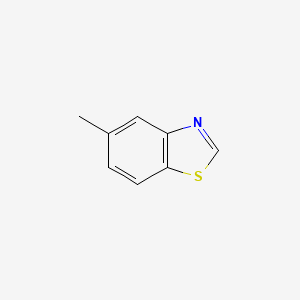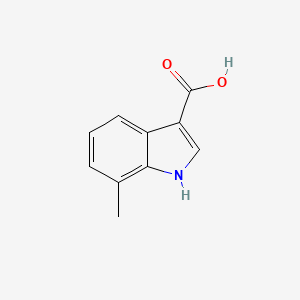![molecular formula C45H73NO16 B1590948 2-[2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 20318-30-3](/img/no-structure.png)
2-[2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Solamarine, also known as Α-solamarine, belongs to the class of organic compounds known as steroidal saponins. These are saponins in which the aglycone moiety is a steroid. The steroidal aglycone is usually a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative. Alpha-Solamarine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Alpha-Solamarine has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, Alpha-solamarine is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, Alpha-solamarine can be found in potato and root vegetables. This makes Alpha-solamarine a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Computational Study and Diabetes Management
- The compound was isolated from the fruits of Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), traditionally used in treating diabetes by the tribes of The Nilgiris, Tamil Nadu, India. Computational studies identified it as potentially targeting various proteins like dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, phosphoenolpyruvate carboxykinase, glycogen synthase kinase-3β, and glucokinase in diabetes management. Molecular docking and dynamics simulations provided insights into the stability of the protein-ligand complexes, suggesting its potential role in regulating blood glucose levels (Muthusamy & Krishnasamy, 2016).
Solubility Studies
- The compound's solubility was studied in ethanol-water solutions. Temperature and ethanol mass fraction were found to significantly affect its solubility, providing valuable data for its formulation and potential therapeutic applications (Gong, Wang, Zhang, & Qu, 2012).
Structural and Electronic Properties
- Advanced computational techniques like density functional theory and semi-empirical molecular orbital calculations were employed to understand the structural and electronic properties of the compound. These studies, highlighting its interaction with the environment due to its significant dipole moment, can guide its application in medicinal chemistry (Essa & Jalbout, 2008).
Propiedades
Número CAS |
20318-30-3 |
|---|---|
Nombre del producto |
2-[2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Fórmula molecular |
C45H73NO16 |
Peso molecular |
884.1 g/mol |
Nombre IUPAC |
2-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H73NO16/c1-19-8-13-45(46-16-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-41-37(55)38(33(51)29(18-48)58-41)60-42-39(35(53)32(50)28(17-47)59-42)61-40-36(54)34(52)31(49)21(3)56-40/h6,19-21,23-42,46-55H,7-18H2,1-5H3 |
Clave InChI |
RCTKRNCKOYYRIO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)O)C)C)C)NC1 |
melting_point |
278-281°C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



